molecular formula C15H23BO2 B13522470 2-(3,4-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,4-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13522470
M. Wt: 246.15 g/mol
InChI Key: KEPDTFXBLAXDKQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dimethylbenzyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products

    Biaryls: Formed in Suzuki-Miyaura coupling.

    Boronic Acids: Resulting from oxidation reactions.

Scientific Research Applications

2-(3,4-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Mechanism of Action

The compound acts as a boron source in various chemical reactions. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
  • 3,4-Dimethylphenylboronic Acid

Uniqueness

2-(3,4-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and selectivity in chemical reactions. Its stability and ease of handling also make it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C15H23BO2

Molecular Weight

246.15 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO2/c1-11-7-8-13(9-12(11)2)10-16-17-14(3,4)15(5,6)18-16/h7-9H,10H2,1-6H3

InChI Key

KEPDTFXBLAXDKQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=C(C=C2)C)C

Origin of Product

United States

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